Hykinone

Overview

Description

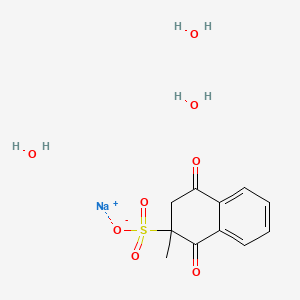

Hykinone, chemically identified as menadione sodium bisulfite (C${11}$H${9}$NaO${5}$S), is a water-soluble derivative of menadione (vitamin K$3$). It is synthesized by reacting menadione (2-methyl-1,4-naphthoquinone) with sodium bisulfite, which enhances its solubility and bioavailability for clinical use . This compound is primarily employed to treat vitamin K deficiency and coagulation disorders, leveraging its role in activating clotting factors in the liver . Its injectable formulation (5 mg/mL to 100 mg/mL) is widely utilized in medical settings .

Preparation Methods

Synthetic Preparation Methods

Oxidation of 2-Methylnaphthalene to Menadione (Vitamin K3)

A key precursor in the synthesis of Hykinone is menadione, which can be prepared by oxidizing 2-methylnaphthalene using oxidizing agents such as chromic acid or hydrogen peroxide. This oxidation introduces the quinone functionality essential for further modifications.

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Methylnaphthalene | Chromic acid or H2O2 | Menadione (Vitamin K3) |

Condensation with Isoprenoid Side Chains

The synthesis of this compound involves alkylation or condensation of menadione or menadiol derivatives with isoprenoid side chains. For example, phylloquinone is synthesized by condensing menadione or menadiol with natural phytol or isophytol under catalytic conditions using boron trifluoride etherate. This method yields a mixture of stereoisomers that can be enriched by recrystallization.

| Step | Reactants | Catalyst | Product | Notes | Reference |

|---|---|---|---|---|---|

| 2 | Menadiol monobenzoate + Isophytol | Boron trifluoride etherate | Alkylation product (trans/cis mixture) | Trans form enriched by recrystallization |

Oxidation and Saponification

Following alkylation, the product undergoes saponification with potassium hydroxide and oxidation with oxygen to yield the quinone form of the compound, such as phylloquinone. This step is critical to restore the quinone functionality and finalize the structure.

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 3 | Alkylation product (trans-enriched) | KOH saponification + O2 oxidation | Phylloquinone (Vitamin K1) |

Biotechnological Approaches

Fermentative and biotechnological methods have been developed for producing menaquinones and related compounds, which can be adapted for this compound synthesis. These methods utilize bacterial strains capable of producing polyisoprenyl derivatives with varying chain lengths, from C5 to C65, through enzymatic pathways.

| Method Type | Description | Product Range | Reference |

|---|---|---|---|

| Fermentative Synthesis | Bacterial production of polyisoprenyl derivatives | Menaquinones C5 to C65 |

Alternative Chemical Synthesis Example: Phylloquinone

A specific chemical synthesis of phylloquinone, structurally related to this compound, involves the reaction of 2-methyl-1,4-naphthoquinone with phytyltrimethyltin in the presence of boron trifluoride etherate at low temperatures (-78°C), followed by gradual warming and oxidation with silver oxide. The product is purified by preparative thin-layer chromatography (TLC).

Summary Table of Preparation Methods

Research Findings and Analysis

- The oxidation of 2-methylnaphthalene remains a reliable and industrially viable route for menadione production, which serves as a critical intermediate in this compound synthesis.

- Alkylation using boron trifluoride etherate as a catalyst is effective in attaching isoprenoid side chains, producing stereoisomeric mixtures that can be manipulated for purity and yield.

- Biotechnological fermentation offers an environmentally friendly alternative, enabling the production of complex menaquinone derivatives with diverse side chain lengths, potentially applicable to this compound analogs.

- Organotin reagents provide a controlled chemical method for alkylation, with subsequent oxidation and purification steps ensuring high product quality.

Scientific Research Applications

Pharmacological Properties

Hykinone functions primarily as an antihemorrhagic agent, playing a crucial role in blood coagulation. It is involved in the synthesis of prothrombin and other clotting factors, making it vital for patients with coagulation disorders.

Clinical Applications

This compound has been utilized in several clinical settings, particularly concerning coagulation disorders and nutritional supplementation.

Treatment of Hypoprothrombinemia

This compound is used to treat conditions characterized by low prothrombin levels, such as:

- Vitamin K Deficiency : Administered to patients with malabsorption syndromes or dietary deficiencies.

- Warfarin Overdose : It can counteract the effects of anticoagulants like warfarin by replenishing Vitamin K levels.

Nutritional Supplement

As a nutraceutical, this compound is included in dietary supplements aimed at improving overall health and supporting bone metabolism.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

Case Study 1: Coagulation Defect Management

A study documented a patient with a significant bleeding disorder who received this compound both subcutaneously and intravenously. Following administration, the patient's prothrombin time improved significantly from 72 seconds to 55 seconds, indicating effective management of the coagulopathy .

Case Study 2: Nutritional Supplementation in Birds

Research involving pet birds showed that diets supplemented with this compound did not adversely affect their health over several months. This suggests its potential safety and efficacy in animal nutrition .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Treatment of Hypoprothrombinemia | Used to restore prothrombin levels in deficient patients | High |

| Warfarin Overdose Management | Counteracts anticoagulant effects | Moderate |

| Nutritional Supplement | Supports overall health and bone metabolism | Moderate |

| Veterinary Use | Safe supplementation in avian diets | Moderate |

Mechanism of Action

Hykinone exerts its effects by participating in the vitamin K cycle, which is crucial for the post-translational modification of certain proteins required for blood coagulation. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in clotting factors, thereby activating them. This process is essential for the proper functioning of the coagulation cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Menadione (Vitamin K$_3$)

- Chemical Structure: Menadione lacks the sodium bisulfite adduct, retaining the naphthoquinone core (C${11}$H$8$O$_2$) .

- Solubility: Lipid-soluble, limiting its clinical utility compared to Hykinone .

- Applications : Used in veterinary medicine and industrial synthesis, but restricted in human therapeutics due to toxicity risks .

- Toxicity : High doses cause oxidative stress, leading to hemolytic anemia and liver damage .

Hydroquinone (1,4-Dihydroxybenzene)

- Chemical Structure: A benzene ring with two hydroxyl groups (C$6$H$6$O$_2$), differing from this compound’s quinoid structure .

- Reactivity: Acts as a reducing agent, unlike this compound’s role in redox cycling for coagulation .

- Applications : Primarily used in photography, rubber manufacturing, and topical skin-lightening creams .

- Toxicity: Associated with ochronosis (skin discoloration) and renal toxicity in chronic use .

Comparison with Functionally Similar Compounds

Phylloquinone (Vitamin K$_1$)

- Source : Natural form derived from green plants .

- Structure : Contains a phytyl side chain instead of a bisulfite group .

- Pharmacokinetics: Long half-life due to hepatic storage, unlike this compound’s rapid clearance .

- Clinical Use : Preferred for chronic vitamin K deficiency due to sustained activity .

Menaquinone (Vitamin K$_2$)

- Source : Synthesized by bacteria, found in fermented foods .

- Function: Critical for calcium metabolism and bone health, diverging from this compound’s coagulation focus .

Analytical Differentiation of this compound and Analogues

This compound’s identity is confirmed via spectroscopic techniques (e.g., IR, NMR) to distinguish it from menadione and hydroquinone. For instance:

- Menadione: Shows characteristic quinone carbonyl peaks at 1650–1700 cm$^{-1}$ (IR) .

- This compound: Displays sulfonate group signals (~1200 cm$^{-1}$) and altered UV-Vis absorption due to bisulfite conjugation .

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Profile

| Compound | Bioavailability | Half-Life |

|---|---|---|

| This compound | High (IV route) | 1–2 hours |

| Phylloquinone | Moderate (oral) | 1–2 days |

Biological Activity

Hykinone, chemically known as menadione sodium bisulfite, is a synthetic derivative of vitamin K3. It plays a significant role in the biological activity related to coagulation processes in the human body. This article delves into the biological activity of this compound, examining its mechanisms, clinical applications, and relevant research findings.

Chemical Structure : this compound (C11H8O2) is a naphthoquinone derivative that possesses a methyl group at the 2-position and a sodium bisulfite moiety. Its structure allows it to participate in redox reactions, which are crucial for its biological functions.

Mechanism of Action : this compound acts primarily as a cofactor in the synthesis of vitamin K-dependent proteins, which are essential for blood coagulation. It facilitates the γ-carboxylation of specific glutamic acid residues in these proteins, enhancing their ability to bind calcium ions, which is vital for their activity in hemostasis .

Coagulation and Hemostasis

This compound is predominantly used to treat conditions associated with vitamin K deficiency, such as hypoprothrombinemia. Its efficacy has been demonstrated in various clinical studies:

- Case Study 1 : A patient with severe bleeding due to vitamin K deficiency was treated with an intravenous injection of 72 mg of this compound. Within 24 hours, prothrombin levels returned to near normal, demonstrating rapid restoration of coagulation factors .

- Case Study 2 : In another study involving patients on anticoagulant therapy with dicumarol, this compound was administered to reverse induced hypoprothrombinemia. The results indicated that this compound effectively restored prothrombin levels more rapidly compared to other vitamin K preparations .

Comparative Efficacy

A comparative analysis of this compound against other vitamin K compounds reveals its effectiveness:

| Compound | Efficacy in Reversing Hypoprothrombinemia |

|---|---|

| This compound | Rapid restoration |

| Vitamin K1 Oxide | Moderate restoration |

| Synkayvite | Less effective |

This table highlights that this compound is particularly effective in acute settings where rapid action is required .

Clinical Applications

This compound has several clinical applications, primarily in managing bleeding disorders:

- Vitamin K Deficiency : Used as a treatment for patients with malabsorption syndromes or those on long-term anticoagulant therapy.

- Prophylaxis in Newborns : Administered to prevent hemorrhagic disease of the newborn due to low vitamin K levels .

Safety and Side Effects

While generally safe when used appropriately, high doses of this compound can lead to adverse effects such as hyperbilirubinemia in infants and potential allergic reactions . Monitoring is crucial during administration, especially in vulnerable populations.

Properties

IUPAC Name |

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S.Na.3H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;;;/h2-5H,6H2,1H3,(H,14,15,16);;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPZAZGARCFWTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-36-9 (Parent) | |

| Record name | Menadione sodium bisulfite [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10977032 | |

| Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6147-37-1 | |

| Record name | Menadione sodium bisulfite [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-Natrium-2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalin-2-sulfonat-3-Wasser | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XF3C2HK77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.